molecular formula C12H13N B3267508 4,5-Dimethylnaphthalen-1-amine CAS No. 4523-47-1

4,5-Dimethylnaphthalen-1-amine

Cat. No.: B3267508
CAS No.: 4523-47-1
M. Wt: 171.24 g/mol
InChI Key: NKALDNSJPZWINP-UHFFFAOYSA-N
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Description

4,5-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 4 and 5 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylnaphthalen-1-amine typically involves the nitration of 4,5-dimethylnaphthalene followed by reduction to the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

4,5-Dimethylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, which can affect biological pathways and processes.

Comparison with Similar Compounds

    1-Naphthylamine: Similar structure but lacks the methyl groups.

    2,3-Dimethylnaphthalen-1-amine: Methyl groups are positioned differently.

    4,5-Dimethylnaphthalene: Lacks the amine group.

Uniqueness: 4,5-Dimethylnaphthalen-1-amine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4,5-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-3-5-10-11(13)7-6-9(2)12(8)10/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALDNSJPZWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C(C2=CC=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306875
Record name 4,5-Dimethyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4523-47-1
Record name 4,5-Dimethyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4523-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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